3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile
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Overview
Description
3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method involves the use of 3-bromopropanenitrile as the alkylating agent. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile, known for its antimicrobial and anticancer properties.
Benzothiazole: The parent compound of the benzothiazole family, widely studied for its diverse biological activities.
3-(Benzo[d]thiazol-2-yl)-2-methylaniline:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
104345-00-8 |
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Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 |
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethylamino)propanenitrile |
InChI |
InChI=1S/C11H11N3S/c12-6-3-7-13-8-11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5,13H,3,7-8H2 |
InChI Key |
GVHDAEZAGOSYEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CNCCC#N |
Synonyms |
Propanenitrile, 3-(2-benzothiazolylmethylamino)- (9CI) |
Origin of Product |
United States |
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